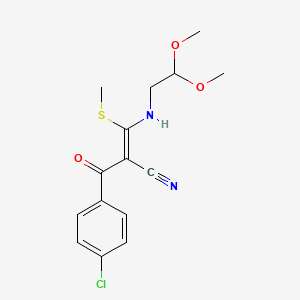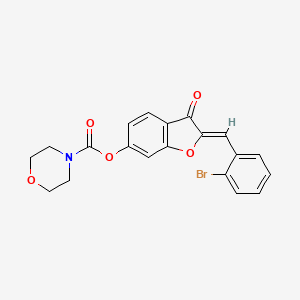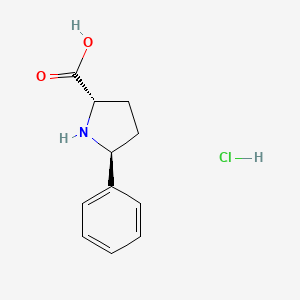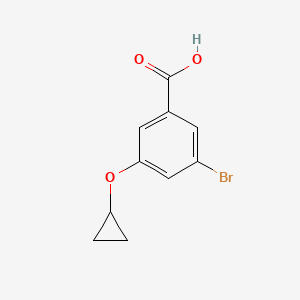
Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the empirical formula C6H13BO2 . It is also known as “HBpin” or “Pinacolborane” and is commonly used in organic synthesis . Another compound, “Benzylboronic Acid Pinacol Ester”, is also known as “2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” and has the molecular formula C13H19BO2 .
Molecular Structure Analysis
The molecular structure of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is represented by the SMILES stringCC1(C)OBOC1(C)C . The molecular weight is 127.98 . Chemical Reactions Analysis
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a liquid at 20°C . It has a boiling point of 65°C at 0.2 mmHg and a density of 0.99 . The refractive index is 1.49 .Wissenschaftliche Forschungsanwendungen
- Application : Recent research has demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables the formal anti-Markovnikov hydromethylation of alkenes, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Application : 4-Aminophenylboronic acid pinacol ester can serve as a reagent for synthesizing substituted 3-phenyl-4H-1-benzopyran-4-ones. This reaction involves reacting the compound with iodochromones via Pd-catalyzed Suzuki-Miyaura cross-coupling. These benzopyran derivatives find applications in medicinal chemistry and materials science .
- Application : Researchers have developed fluorescent sensors based on boronic acids for detecting glucose levels, catecholamines, and other analytes. These sensors have practical applications in subcutaneous in vivo glucose monitoring and other biosensing contexts .
Catalytic Protodeboronation
Synthesis of Substituted 3-Phenyl-4H-1-Benzopyran-4-ones
Fluorescent Sensors and Sensing Applications
Safety and Hazards
“2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .
Wirkmechanismus
Target of Action
The primary target of 4-(Cbz-Amino)naphthalene-1-boronic acid pinacol ester is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a significant role in the Suzuki–Miyaura coupling reaction, which is a part of the broader organoboron chemistry . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action affects the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Pharmacokinetics
Additionally, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds, enabling the synthesis of a broad array of diverse molecules with high enantioselectivity . This is particularly useful in the field of asymmetric synthesis .
Action Environment
Environmental factors such as air, moisture, and pH can significantly influence the compound’s action, efficacy, and stability . For instance, the compound’s synthetic utility can be tempered by its sensitivity to air and moisture . Furthermore, the pH strongly influences the rate of the reaction .
Eigenschaften
IUPAC Name |
benzyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BNO4/c1-23(2)24(3,4)30-25(29-23)20-14-15-21(19-13-9-8-12-18(19)20)26-22(27)28-16-17-10-6-5-7-11-17/h5-15H,16H2,1-4H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWVMONVJYCRRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine](/img/structure/B2412531.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412533.png)
![4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2412540.png)

![[4-(benzylthio)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2412543.png)


![Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate](/img/structure/B2412546.png)




![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone](/img/structure/B2412551.png)
